molecular formula C9H5FIN B12075316 5-Fluoro-1-iodoisoquinoline CAS No. 1207448-31-4

5-Fluoro-1-iodoisoquinoline

Cat. No.: B12075316
CAS No.: 1207448-31-4
M. Wt: 273.05 g/mol
InChI Key: JWLLSQQYAOHLEK-UHFFFAOYSA-N
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Description

5-Fluoro-1-iodoisoquinoline is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing aromatic compounds that are structurally similar to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-iodoisoquinoline typically involves the introduction of fluorine and iodine atoms into the isoquinoline ring. One common method is the electrophilic substitution reaction, where isoquinoline is treated with fluorinating and iodinating agents under controlled conditions. For example, the reaction of isoquinoline with N-fluorobenzenesulfonimide (NFSI) and iodine monochloride (ICl) in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic substitution reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-iodoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-1-iodoisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-iodoisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms in the compound can enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1-iodoisoquinoline is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and binding properties. This dual substitution enhances its versatility in chemical synthesis and its potential biological activities compared to similar compounds .

Properties

CAS No.

1207448-31-4

Molecular Formula

C9H5FIN

Molecular Weight

273.05 g/mol

IUPAC Name

5-fluoro-1-iodoisoquinoline

InChI

InChI=1S/C9H5FIN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H

InChI Key

JWLLSQQYAOHLEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2I)C(=C1)F

Origin of Product

United States

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